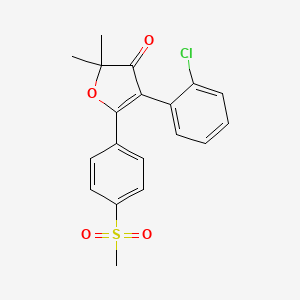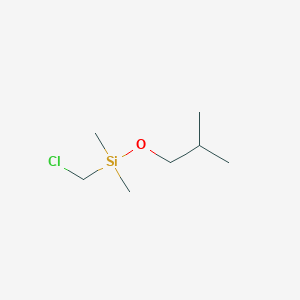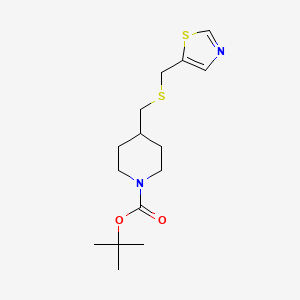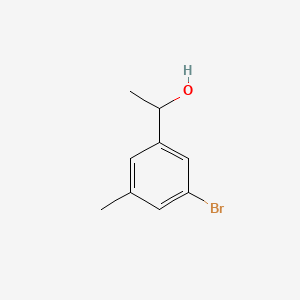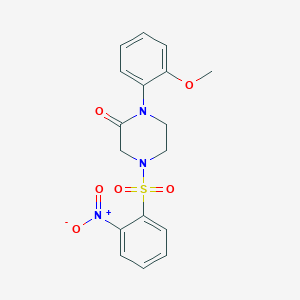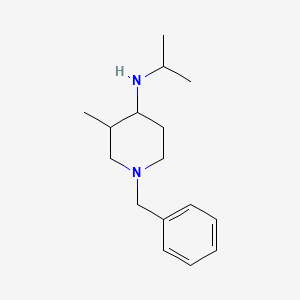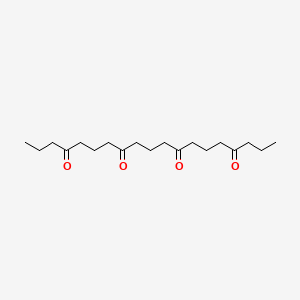
4,8,12,16-Nonadecanetetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12,16-Nonadecanetetrone is an organic compound with the molecular formula C19H32O4 It is a tetraketone, meaning it contains four ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16-Nonadecanetetrone typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a long-chain hydrocarbon, which is then subjected to oxidation reactions to introduce the ketone groups at the desired positions. The reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. Catalysts and automated control systems are employed to maintain the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,8,12,16-Nonadecanetetrone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
4,8,12,16-Nonadecanetetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8,12,16-Nonadecanetetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone groups can form hydrogen bonds or covalent bonds with active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4,8,12,16-Tetramethylheptadecan-4-olide: Another long-chain compound with multiple functional groups.
4,8,12,16-Tetramethylheptadecan-4-one: A similar compound with ketone groups at different positions.
Uniqueness
4,8,12,16-Nonadecanetetrone is unique due to its specific arrangement of four ketone groups along a long hydrocarbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
55110-15-1 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
nonadecane-4,8,12,16-tetrone |
InChI |
InChI=1S/C19H32O4/c1-3-8-16(20)10-5-12-18(22)14-7-15-19(23)13-6-11-17(21)9-4-2/h3-15H2,1-2H3 |
InChI Key |
DITKTDMBNVIIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
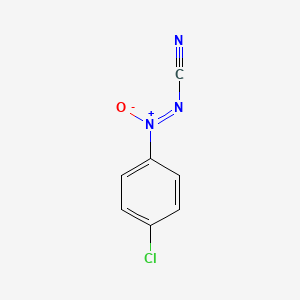


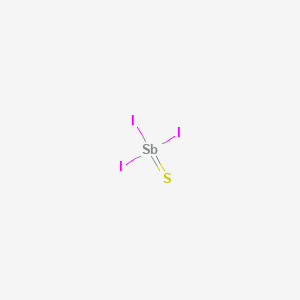
![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
